molecular formula C17H17NO5S B3595573 diethyl 5-[(2-thienylcarbonyl)amino]isophthalate

diethyl 5-[(2-thienylcarbonyl)amino]isophthalate

Cat. No.: B3595573
M. Wt: 347.4 g/mol
InChI Key: RYWGHIDZRJGWEQ-UHFFFAOYSA-N
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Description

Diethyl 5-[(2-thienylcarbonyl)amino]isophthalate is an organic compound with the molecular formula C17H17NO5S. It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by ethyl groups, and an amino group is attached to the 5-position of the isophthalic acid ring, which is further bonded to a 2-thienylcarbonyl group.

Preparation Methods

The synthesis of diethyl 5-[(2-thienylcarbonyl)amino]isophthalate typically involves the following steps:

Chemical Reactions Analysis

Diethyl 5-[(2-thienylcarbonyl)amino]isophthalate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 5-[(2-thienylcarbonyl)amino]isophthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 5-[(2-thienylcarbonyl)amino]isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Diethyl 5-[(2-thienylcarbonyl)amino]isophthalate can be compared with other similar compounds such as:

    Diethyl 5-aminoisophthalate: This compound lacks the thiophene-2-carbonyl group, making it less versatile in terms of electronic properties.

    Dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate: Similar in structure but with methyl groups instead of ethyl groups, which can affect its solubility and reactivity.

    N,N-Diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound has a benzothiophene ring, providing different biological activities and applications.

Properties

IUPAC Name

diethyl 5-(thiophene-2-carbonylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-3-22-16(20)11-8-12(17(21)23-4-2)10-13(9-11)18-15(19)14-6-5-7-24-14/h5-10H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWGHIDZRJGWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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